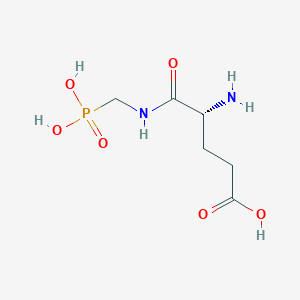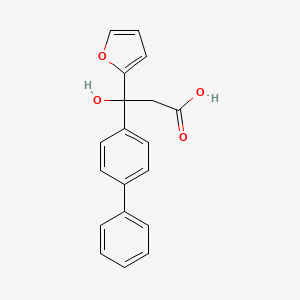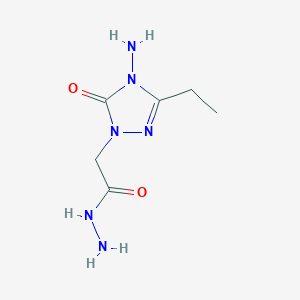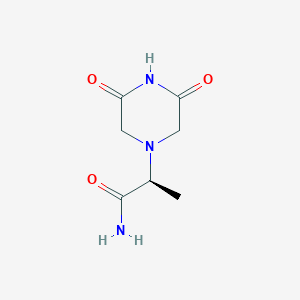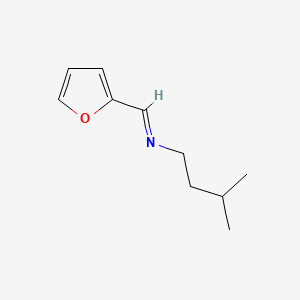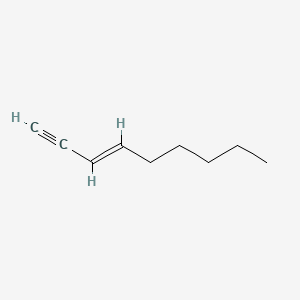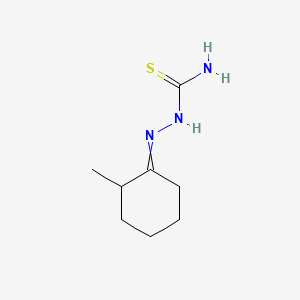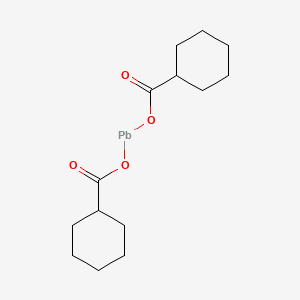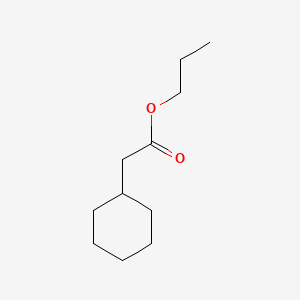
Propyl cyclohexaneacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl cyclohexaneacetate is an organic compound with the molecular formula C11H20O2 It is an ester formed from the reaction of cyclohexaneacetic acid and propanol
准备方法
Synthetic Routes and Reaction Conditions
Propyl cyclohexaneacetate can be synthesized through the esterification of cyclohexaneacetic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where cyclohexaneacetic acid and propanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials.
化学反应分析
Types of Reactions
Propyl cyclohexaneacetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form cyclohexaneacetic acid and propanol.
Reduction: Reduction of the ester can yield cyclohexaneacetaldehyde and propanol.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexaneacetic acid and propanol.
Reduction: Cyclohexaneacetaldehyde and propanol.
Substitution: Various substituted cyclohexaneacetates depending on the nucleophile used.
科学研究应用
Propyl cyclohexaneacetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: this compound is used in the production of fragrances and flavorings due to its pleasant odor.
作用机制
The mechanism of action of propyl cyclohexaneacetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical reactions. The compound’s ester group can undergo hydrolysis to release cyclohexaneacetic acid and propanol, which can further participate in metabolic pathways .
相似化合物的比较
Similar Compounds
Cyclohexaneacetic acid: The parent acid from which propyl cyclohexaneacetate is derived.
Propyl acetate: Another ester with similar properties but derived from acetic acid instead of cyclohexaneacetic acid.
Cyclohexaneacetaldehyde: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its cyclohexane ring provides stability and hydrophobic characteristics, while the ester group allows for various chemical modifications and reactions.
属性
CAS 编号 |
55910-09-3 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC 名称 |
propyl 2-cyclohexylacetate |
InChI |
InChI=1S/C11H20O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h10H,2-9H2,1H3 |
InChI 键 |
QZQLNUYDNNRPMA-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)CC1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)
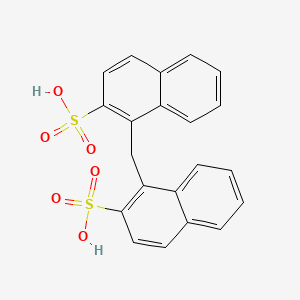
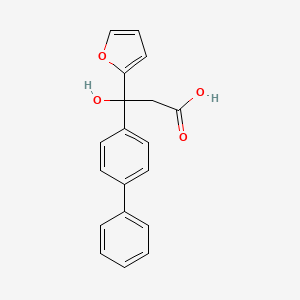
![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)
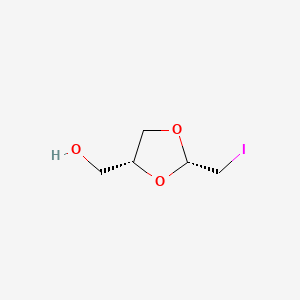
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
